molecular formula C12H13NO B1283732 2-Amino-1-(1-naphthyl)ethanol CAS No. 23913-55-5

2-Amino-1-(1-naphthyl)ethanol

Cat. No.: B1283732
CAS No.: 23913-55-5
M. Wt: 187.24 g/mol
InChI Key: FWBOVFYHCSVEKC-UHFFFAOYSA-N
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Description

2-Amino-1-(1-naphthyl)ethanol is an organic compound with the molecular formula C12H13NO. It is a white crystalline solid with a weak, characteristic odor. This compound exhibits optical activity (chirality) and can exist as both S and R enantiomers . It is moderately soluble in ethanol, chloroform, and ether, and slightly soluble in water .

Preparation Methods

2-Amino-1-(1-naphthyl)ethanol can be synthesized through various methods. One common approach involves the reduction of 1-naphthylacetic acid or 1-naphthylacetic acid derivatives . Specific methods include:

Chemical Reactions Analysis

2-Amino-1-(1-naphthyl)ethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Scientific Research Applications

2-Amino-1-(1-naphthyl)ethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-naphthyl)ethanol involves its interaction with specific molecular targets and pathways. For example, in its role as an anticonvulsant, it interacts with neurotransmitter receptors and ion channels in the brain, modulating neuronal activity and reducing the likelihood of seizures . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Amino-1-(1-naphthyl)ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-amino-1-naphthalen-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBOVFYHCSVEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588029
Record name 2-Amino-1-(naphthalen-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23913-55-5
Record name 2-Amino-1-(naphthalen-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of hydroxy(1-naphthalenyl)acetonitrile (1.67 g, 9.14 mol) in THF (90 mL) at 0° C. was added dropwise a solution of LAH-THF (1M, 11 mL, 11 mmol). After 2 hrs, the solution was quenched by sequential addition of H2O (0.42 mL), 6N NaOH (6M, 0.32 mL) and H2O (1.6 mL). The resulting precipitate was filtered and the filtrate was concentrated and used directly yielding the title compound (0.897 g, 4.8 mmol, 53%) as a clear oil: LCMS (ES) m/z 188 (M+H)+.
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
LAH THF
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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